

# Glycofurol: A Non-Toxic Solvent for Advanced Biomedical Applications

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## Compound of Interest

Compound Name: Glycofurol

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**Glycofurol**, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether (CAS No: 31692-85-0), is a versatile solvent and solubilizing agent increasingly utilized in pharmaceutical formulations.[1][2] It is synthesized by the reaction of tetrahydrofurfuryl alcohol with ethylene oxide.[3] As a non-ionic solubilizer, its primary function is to enhance the solubility of poorly water-soluble or hydrophobic active pharmaceutical ingredients (APIs), making it particularly valuable for developing effective injectable (parenteral) drug formulations.[4][5][6] Its favorable safety profile and high solvency power have positioned it as a compelling alternative to more toxic solvents, driving innovation in drug delivery systems for intravenous, intramuscular, topical, and intranasal routes.[3][4]

## Physicochemical Properties

**Glycofurol** is a clear, colorless to pale yellow, viscous liquid.[1][3] Its properties can vary slightly depending on the grade, particularly the length of the polyethylene glycol (PEG) chain. **Glycofurol** 75 is a common, highly purified grade where the fraction of molecules with one or two ethylene glycol units ( $n=1$  or  $2$ ) is at least 95%.[3]

Table 1: Physicochemical Properties of **Glycofurol**

Property	Value	References
Chemical Name	$\alpha$ -[(Tetrahydro-2-furanyl)methyl]- $\omega$ -hydroxy-poly(oxy-1,2-ethanediyl)	[3]
Synonyms	Tetraglycol, Glycofurol 75, PEG tetrahydrofurfuryl ether	[1][3][4]
CAS Number	31692-85-0	[1][7]
Molecular Formula	Variable (Polymeric Compound)	[1]
Average Molecular Weight	~190.24 - 400 g/mol (depending on grade)	[1][3]
Appearance	Clear, colorless to pale yellow, viscous liquid	[1][3]
Density	1.070–1.090 g/cm <sup>3</sup> at 20°C	[3]
Boiling Point	80-100 °C (for Glycofurol 75)	[3]
Viscosity (dynamic)	8–18 mPa·s at 20°C (for Glycofurol 75)	[3]
Refractive Index	~1.4545	[3]
Flash Point	> 110 °C	[8]

Table 2: Solubility Profile of **Glycofurol**

Solvent	Solubility	References
Water	Miscible in all proportions (Cloudiness may occur)	<a href="#">[1]</a> <a href="#">[3]</a>
Ethanol (95%)	Miscible in all proportions	<a href="#">[1]</a> <a href="#">[3]</a>
Propylene Glycol	Miscible in all proportions	<a href="#">[3]</a>
Polyethylene Glycol 400	Miscible in all proportions	<a href="#">[3]</a>
Glycerin	Miscible in all proportions	<a href="#">[3]</a>
Castor Oil	Miscible (Cloudiness may occur)	<a href="#">[3]</a>
Methanol	Soluble	<a href="#">[4]</a>
Chloroform	Sparingly Soluble	<a href="#">[4]</a>
Arachis Oil	Immiscible	<a href="#">[3]</a>
Isopropyl Ether	Immiscible	<a href="#">[3]</a>
Petroleum Ether	Immiscible	<a href="#">[3]</a>

## Biomedical Applications

**Glycofurol**'s unique combination of high solvency and biocompatibility makes it suitable for a range of biomedical applications.

- **Parenteral Formulations:** Its most common application is as a co-solvent in intravenous and intramuscular injections, where it can be used in concentrations up to 50% v/v.[\[3\]](#) It effectively dissolves hydrophobic drugs, enhancing their bioavailability.[\[4\]](#)[\[5\]](#)
- **Topical and Intranasal Delivery:** **Glycofurol** has been investigated as a penetration enhancer and solvent in topical and intranasal drug delivery systems, primarily in animal studies.[\[2\]](#)[\[3\]](#)  
[\[4\]](#)
- **Drug-Eluting Implants and Microspheres:** As a non-toxic alternative to solvents like dichloromethane, **Glycofurol** is used to prepare polymer-based drug delivery systems, such

as in situ forming implants and PLGA microspheres.[8][9] This application is critical for creating sustained-release formulations with improved safety profiles.[9]

## Safety and Toxicity Profile

**Glycofurol** is generally regarded as a relatively non-toxic and non-irritant material at concentrations typically used in pharmaceutical excipients.[3] Its tolerability is considered comparable to that of propylene glycol.[3]

### 3.1 Acute Toxicity

The acute toxicity of **Glycofurol** has been evaluated in animal models. While generally safe, it can be toxic at high concentrations.[4]

Table 3: Acute Toxicity Data for **Glycofurol**

Test	Species	Route	Value	References
LD <sub>50</sub>	Mouse	Intravenous (IV)	3.5 mL/kg	[3]

Note: The Lethal Dose 50 (LD<sub>50</sub>) is the dose required to kill 50% of the tested animal population.[10][11]

### 3.2 Biocompatibility

Studies have demonstrated good biocompatibility, even in sensitive tissues. A key study involving direct intracranial injection into rat brains found that a 50% **Glycofurol** solution was well-tolerated and caused only minor, localized inflammatory responses compared to control injections.[12] This suggests its potential for use in drug delivery systems targeting the central nervous system.[12]

### 3.3 Other Safety Considerations

- Irritation: Undiluted **Glycofurol** can be an irritant.[3] According to aggregated GHS information, it is classified as causing serious eye irritation (H319).[7]

- Handling: Standard laboratory precautions should be observed when handling **Glycofurol**.  
[3]
- Storage: It is stable if stored under nitrogen in a well-closed container, protected from light in a cool, dry place.[3]
- Incompatibilities: **Glycofurol** is incompatible with strong oxidizing agents.[3]
- Regulatory Status: It is included in parenteral medicines licensed in Europe and is approved by the FDA for specific uses as a cosolvent.[3][4]

## Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are representative of the key experiments used to characterize **Glycofurol** and its formulations.

### 4.1 Protocol: Solubility Assessment of an API in **Glycofurol**

This protocol outlines a standard method for determining the equilibrium solubility of a poorly water-soluble active pharmaceutical ingredient (API) in **Glycofurol**.

- Materials:
  - **Glycofurol** (pharmaceutical grade)
  - API powder
  - Vials with screw caps
  - Shaking incubator or orbital shaker
  - Centrifuge
  - Calibrated analytical balance
  - HPLC system with a suitable column and validated method for the API

- Volumetric flasks and pipettes
- Procedure:
  1. Add an excess amount of the API powder to a series of vials. This ensures that saturation is reached.
  2. Accurately add a known volume (e.g., 2 mL) of **Glycofurol** to each vial.
  3. Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C ± 0.5°C).
  4. Agitate the vials at a constant speed for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
  5. After incubation, visually inspect the vials to confirm the presence of undissolved API.
  6. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid API.
  7. Carefully withdraw a known aliquot of the supernatant, avoiding any solid material.
  8. Dilute the aliquot with a suitable solvent (mobile phase is often ideal) to a concentration within the calibrated range of the HPLC method.
  9. Analyze the diluted sample using the validated HPLC method to determine the concentration of the dissolved API.
  10. Calculate the solubility of the API in **Glycofurol**, typically expressed in mg/mL.

#### 4.2 Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxicity of **Glycofurol** on a cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVEC), which is a common method for evaluating the biocompatibility of excipients.

- Materials:

- HUVEC cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Glycofurol**
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader
- Procedure:
  1. Seed the HUVEC cells into a 96-well plate at a density of approximately  $1 \times 10^4$  cells per well and incubate for 24 hours to allow for cell attachment.
  2. Prepare serial dilutions of **Glycofurol** in the complete cell culture medium to achieve the desired final concentrations for testing.
  3. Remove the old medium from the wells and add 100  $\mu$ L of the **Glycofurol** dilutions to the respective wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
  4. Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
  5. After incubation, remove the medium containing **Glycofurol** and add 100  $\mu$ L of fresh medium and 10  $\mu$ L of MTT solution to each well.
  6. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

7. Remove the MTT-containing medium and add 100  $\mu$ L of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
8. Gently shake the plate for 10 minutes to ensure complete dissolution.
9. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
10. Calculate cell viability as a percentage relative to the negative control and determine the IC<sub>50</sub> (the concentration of **Glycofurol** that inhibits 50% of cell growth).

#### 4.3 Protocol: In Vivo Biocompatibility in Brain Tissue

This protocol is based on the methodology used to assess the biocompatibility of **Glycofurol** upon intracranial injection in rats.[\[12\]](#)

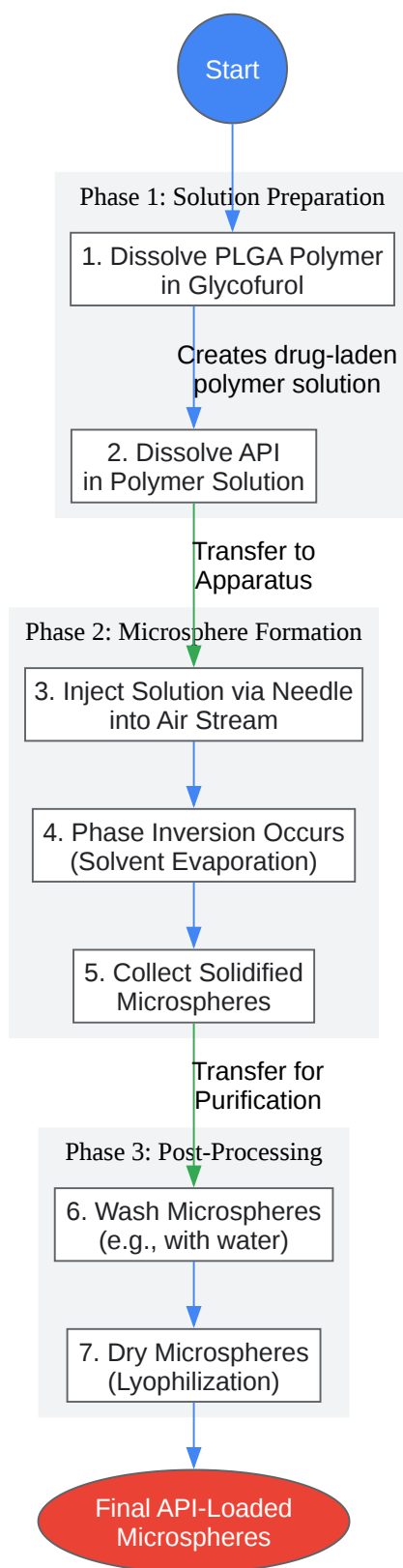
- Animals and Housing:
  - Use adult male Sprague-Dawley rats.
  - House animals under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with free access to food and water.
  - Acclimatize animals for at least one week before the experiment.
- Test Solutions:
  - **Glycofurol** Group: A solution of 50% **Glycofurol** in PBS (e.g., 25  $\mu$ L **Glycofurol** + 25  $\mu$ L PBS).
  - Control Group: Phosphate-Buffered Saline (PBS) only.
- Surgical and Injection Procedure:
  1. Anesthetize the rat using an appropriate anesthetic agent.
  2. Mount the animal in a stereotaxic frame.



3. Make a midline scalp incision to expose the skull.
  4. Drill a small burr hole through the skull over the target brain region (e.g., the cortex).
  5. Using a microsyringe, slowly inject the designated test solution (e.g., 50  $\mu$ L) into the brain parenchyma.
  6. After injection, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.
  7. Suture the scalp incision and allow the animal to recover.
- Post-Injection Monitoring and Assessment:
    1. Neurobehavioral Assessment: Monitor the animals for any clinical signs of neurotoxicity or abnormal behavior at regular intervals (acute, subacute, and chronic periods).
    2. Hematological Analysis: Collect blood samples at different time points (e.g., 1, 3, 7, and 14 days post-injection). Perform a complete blood count (CBC) to analyze parameters like leukocyte count, erythrocyte count, hemoglobin, and platelet count.[\[12\]](#)
    3. Histopathological Examination:
      - At the end of the study period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
      - Carefully dissect the brains and process them for histopathological analysis.
      - Embed the brain tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E).
      - Examine the tissue surrounding the injection site under a microscope for signs of inflammation, such as the presence of polymorphonuclear leukocytes, macrophages, and gliosis.[\[12\]](#)

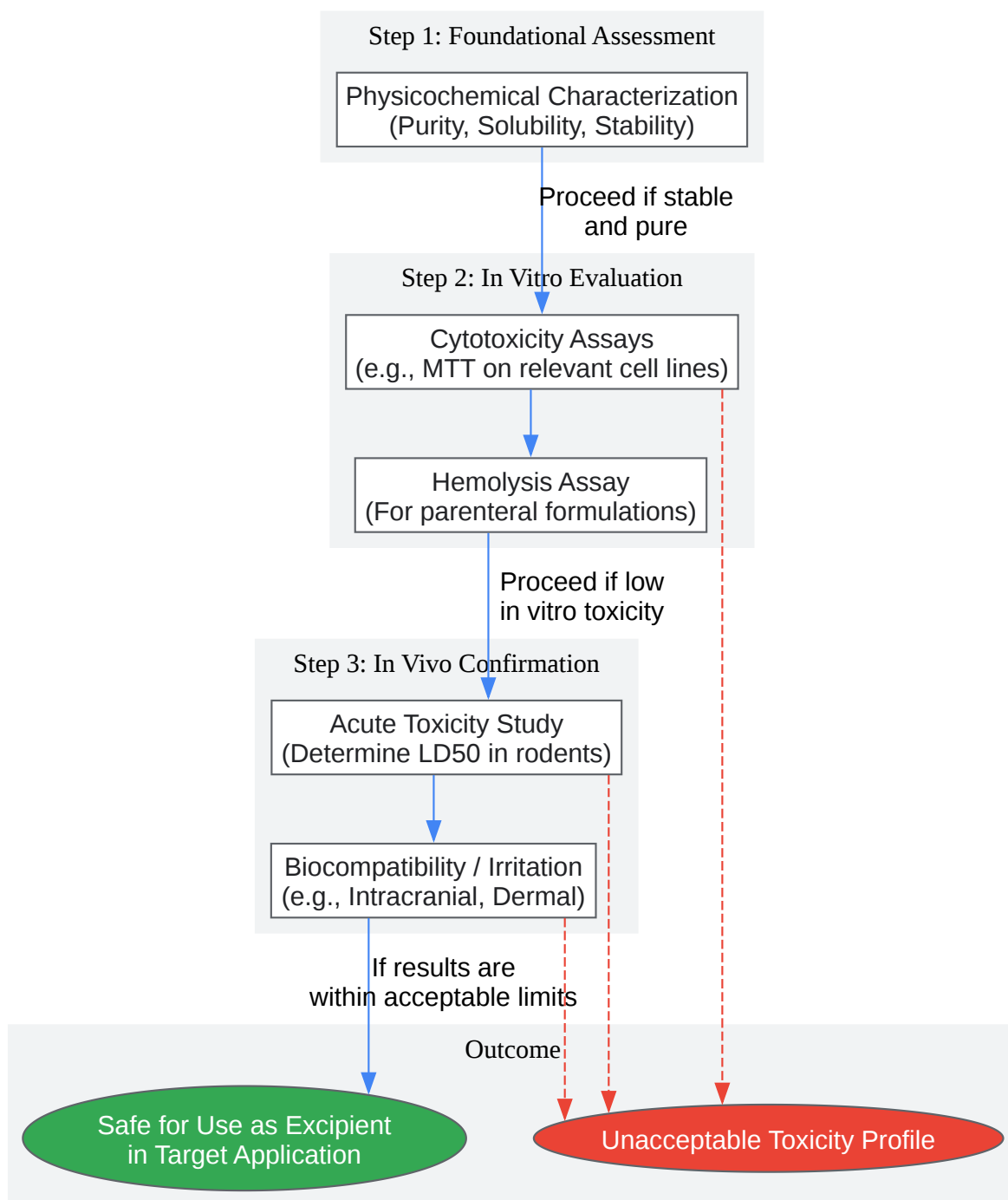
## Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the use of **Glycofurol** in biomedical research.



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Caption: Workflow for preparing PLGA microspheres using **Glycofurol** via a phase inversion method.



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Caption: Logical workflow for the toxicological and safety assessment of **Glycofurol**.

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